molecular formula C22H34N8O8S B15170533 L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine CAS No. 915774-99-1

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine

Cat. No.: B15170533
CAS No.: 915774-99-1
M. Wt: 570.6 g/mol
InChI Key: WGUYPDSAWNDWBN-KMNUQDDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine is a synthetic peptide provided for research purposes. The sequence contains several amino acids with significant research applications. The N-terminal Histidine residue is a critical pharmacophore in many bioactive peptides and can serve as a metal coordination site . The presence of a Cysteine residue allows for the formation of disulfide bridges, a key structural feature for stabilizing peptide folds and studying cyclotide biosynthesis, a process known to be facilitated by asparaginyl endopeptidases/ligases (AEPs) . The C-terminal Asparagine can potentially serve as a recognition site for AEPs, enzymes used as tools for peptide ligation and protein labeling . Proline contributes to conformational rigidity, and Threonine is an essential amino acid involved in various metabolic pathways . This combination of features makes this peptide a candidate for research in areas including enzymology, peptide engineering, and the development of constrained peptidomimetics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

915774-99-1

Molecular Formula

C22H34N8O8S

Molecular Weight

570.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C22H34N8O8S/c1-10(31)17(20(35)28-14(8-39)18(33)27-13(22(37)38)6-16(24)32)29-19(34)15-3-2-4-30(15)21(36)12(23)5-11-7-25-9-26-11/h7,9-10,12-15,17,31,39H,2-6,8,23H2,1H3,(H2,24,32)(H,25,26)(H,27,33)(H,28,35)(H,29,34)(H,37,38)/t10-,12+,13+,14+,15+,17+/m1/s1

InChI Key

WGUYPDSAWNDWBN-KMNUQDDJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)N)O

Canonical SMILES

CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CN=CN2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the resin-bound peptide using coupling reagents such as HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be modified through substitution reactions, such as acetylation or methylation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Acetic anhydride for acetylation, methyl iodide for methylation.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with acetyl or methyl groups.

Scientific Research Applications

L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Histidyl-L-prolyl-L-threonyl-L-cysteinyl-L-asparagine involves its interaction with specific molecular targets. The histidine residue can participate in metal ion coordination, while the cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. These interactions can modulate biological pathways and processes, such as enzyme activity and signal transduction.

Comparison with Similar Compounds

a) Cysteine-Containing Peptides

  • Both the target peptide and the compound from include cysteine, enabling disulfide bond formation. This feature enhances structural stability and resistance to proteolytic degradation. However, the target’s shorter chain may limit its ability to form intramolecular bonds compared to larger peptides like those in .

b) Proline-Rich Sequences

  • Proline induces kinks in peptide backbones, affecting tertiary structure. The target shares this with the compound in , which contains multiple proline residues. However, the latter’s extended sequence (C71H110N24O21) allows for more complex folding .

c) Histidine and Metal Binding

  • The target’s histidine residue is absent in the Thr-Gln-Gln-Ser-Asn... peptide , limiting the latter’s metal-chelating capacity. This positions the target peptide as a candidate for metalloprotein mimicry or redox catalysis.

d) Threonine and Post-Translational Modifications

  • Threonine’s hydroxyl group is conserved across all compared peptides. In the target and , this residue may facilitate O-glycosylation, whereas in , it anchors the peptide’s N-terminus.

Research Findings and Limitations

  • Disulfide Bond Efficacy : Larger peptides (e.g., ) exhibit higher stability due to multiple cysteine residues, while the target’s single cysteine may require intermolecular bonding for stabilization .
  • Functional Diversity : The compound in includes tryptophan (Trp), associated with fluorescence and hydrophobic interactions, absent in the target. This highlights trade-offs between sequence length and functional versatility.
  • Data Gaps : Exact biological activity data for the target peptide is unavailable in the provided evidence. Comparative analysis relies on structural homology and residue-specific properties.

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